molecular formula C9H10I2O3 B14298075 2,4-Diiodo-1,3,5-trimethoxybenzene CAS No. 117934-81-3

2,4-Diiodo-1,3,5-trimethoxybenzene

Cat. No.: B14298075
CAS No.: 117934-81-3
M. Wt: 419.98 g/mol
InChI Key: GPBALMQLIJAZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-1,3,5-trimethoxybenzene is an organic compound with the molecular formula C9H10I2O3. It is a derivative of trimethoxybenzene, where two iodine atoms are substituted at the 2 and 4 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-1,3,5-trimethoxybenzene typically involves the iodination of 1,3,5-trimethoxybenzene. One common method includes the reaction of 1,3,5-trimethoxybenzene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-1,3,5-trimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Diiodo-1,3,5-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-diiodo-1,3,5-trimethoxybenzene involves its interaction with molecular targets through its iodine and methoxy groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include oxidative stress, enzyme inhibition, and modulation of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethoxybenzene: Lacks the iodine substituents and has different chemical reactivity.

    2,4-Diiodoanisole: Similar iodination pattern but with different substituents on the benzene ring.

    2,6-Diiodo-1,4-dimethoxybenzene: Different positions of iodine and methoxy groups

Uniqueness

2,4-Diiodo-1,3,5-trimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

117934-81-3

Molecular Formula

C9H10I2O3

Molecular Weight

419.98 g/mol

IUPAC Name

2,4-diiodo-1,3,5-trimethoxybenzene

InChI

InChI=1S/C9H10I2O3/c1-12-5-4-6(13-2)8(11)9(14-3)7(5)10/h4H,1-3H3

InChI Key

GPBALMQLIJAZEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1I)OC)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.